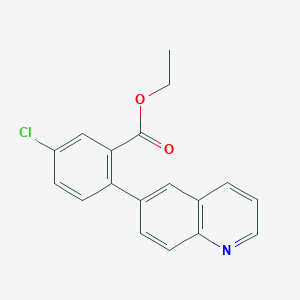

Ethyl 5-chloro-2-(quinolin-6-yl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14ClNO2 |

|---|---|

Molecular Weight |

311.8 g/mol |

IUPAC Name |

ethyl 5-chloro-2-quinolin-6-ylbenzoate |

InChI |

InChI=1S/C18H14ClNO2/c1-2-22-18(21)16-11-14(19)6-7-15(16)12-5-8-17-13(10-12)4-3-9-20-17/h3-11H,2H2,1H3 |

InChI Key |

BLZQTRFAYCLUEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Chloro 2 Quinolin 6 Yl Benzoate

Retrosynthetic Analysis of the Ethyl 5-chloro-2-(quinolin-6-yl)benzoate Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures. For this compound, two primary disconnections are evident: the ester bond and the C-C bond between the phenyl and quinoline (B57606) rings.

Disconnection 1: Ester Bond

The most straightforward disconnection is at the ester linkage. This leads to two precursor molecules: 5-chloro-2-(quinolin-6-yl)benzoic acid and ethanol. This approach prioritizes the formation of the biaryl structure first, followed by a final esterification step.

Disconnection 2: Quinoline-Phenyl C-C Bond

Alternatively, disconnecting the bond between the two aromatic rings suggests a cross-coupling strategy. This approach would involve coupling a substituted quinoline derivative with a substituted benzoate (B1203000) derivative. For instance, a 6-haloquinoline (e.g., 6-bromoquinoline) could be coupled with an organoboron derivative of ethyl 5-chlorobenzoate, such as ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, via a Suzuki coupling reaction. This route builds the core biaryl framework as a key step in the synthesis.

Esterification Approaches in the Synthesis of Benzoate Derivatives

The formation of the ethyl benzoate moiety is a critical step in the synthesis of the target compound. Several reliable methods exist for the creation of ester bonds from carboxylic acids and alcohols.

Direct Esterification and Transesterification Reactions

Direct esterification, most notably the Fischer esterification, is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.orgchemguide.co.ukmasterorganicchemistry.com This equilibrium-driven reaction is typically performed by heating the components, often with the removal of water to drive the reaction to completion. libretexts.org

Reaction: RCOOH + R'OH ⇌ RCOOR' + H₂O

Catalysts: Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas are commonly used. libretexts.orgchemguide.co.uk

Limitations: The reaction is reversible and can be slow. libretexts.orgmasterorganicchemistry.com For sterically hindered alcohols or phenols, which are weaker nucleophiles, this method can be less effective. chemistrysteps.com

Transesterification is another approach where an existing ester is converted into a different ester by reacting it with an alcohol. This reaction can be catalyzed by either an acid or a base.

Acyl Halide-Mediated Ester Bond Formation

A more reactive and irreversible method for ester synthesis involves the use of acyl halides, typically acyl chlorides. chemistrysteps.comlibretexts.org The carboxylic acid is first converted into a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride then reacts rapidly with an alcohol to form the ester. reactionweb.iojove.com

This reaction is often carried out in the presence of a weak base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct that is formed. jove.comyoutube.com This prevents unwanted acid-catalyzed side reactions. reactionweb.ioyoutube.com The key advantage of this method is that the reaction is fast and goes to completion, making it a highly efficient way to form esters. libretexts.orgreactionweb.io

| Method | Reactants | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid, Alcohol | Acid catalyst (e.g., H₂SO₄), Heat | Inexpensive reagents | Reversible, can be slow, harsh conditions |

| Acyl Halide Method | Acyl Halide, Alcohol | Often with a base (e.g., Pyridine) | Fast, Irreversible, High yield | Requires prior synthesis of acyl halide |

Strategies for Quinoline Ring Annulation and Functionalization

The quinoline ring system is a common scaffold in many biologically active compounds. Its synthesis can be achieved through various cyclocondensation reactions, and its functionalization often involves modern cross-coupling techniques.

Friedländer Synthesis and Related Cyclocondensation Reactions

The Friedländer synthesis is a widely used and versatile method for constructing quinoline rings. wikipedia.orgjk-sci.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). organic-chemistry.orgresearchgate.netorganicreactions.org The reaction can be catalyzed by either acids (such as trifluoroacetic acid or p-toluenesulfonic acid) or bases (like sodium hydroxide or pyridine). wikipedia.orgjk-sci.com

The mechanism can proceed through two possible pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org Variations of the Friedländer synthesis, such as the Pfitzinger and Niementowski reactions, provide access to differently substituted quinoline derivatives. wikipedia.orgorganicreactions.org

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Product |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone | Aldehyde/Ketone with α-methylene | Acid or Base | Substituted Quinoline |

| Pfitzinger Reaction | Isatin or Isatic acid | Carbonyl compound | Base | Quinoline-4-carboxylic acid |

| Niementowski Reaction | Anthranilic acid | Carbonyl compound | Heat | 4-Hydroxyquinoline |

Coupling Reactions for Quinoline-Phenyl Linkage Formation

The formation of the carbon-carbon bond between the quinoline and phenyl rings is a key step in assembling the target molecule's backbone. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for creating such biaryl linkages. organic-chemistry.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or boronic ester) with an organohalide or triflate, catalyzed by a palladium complex in the presence of a base. researchgate.netwikipedia.orglibretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acids. researchgate.netwikipedia.org For the synthesis of this compound, this could involve coupling a 6-haloquinoline with a boronic acid derivative of ethyl 5-chlorobenzoate. dntb.gov.uaresearchgate.net

Stille Coupling

The Stille reaction couples an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. orgsyn.orgyoutube.com Like the Suzuki coupling, it is a powerful tool for biaryl synthesis. acs.org A key advantage is the stability of organostannanes to air and moisture. orgsyn.org However, a significant drawback is the toxicity of the tin reagents and byproducts, which require careful handling and disposal. youtube.com

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) | Organohalide or Triflate | Palladium Complex + Base | Mild conditions, functional group tolerance, non-toxic boron reagents |

| Stille | Organostannane | Organohalide or Triflate | Palladium Complex | Stable organotin reagents, wide functional group compatibility |

Halogenation and Substituent Introduction on Quinoline and Benzoate Moieties

The construction of this compound necessitates the specific placement of a chlorine atom on the benzoate ring and the formation of a linkage at the 6-position of the quinoline ring.

Benzoate Moiety: The introduction of the chlorine atom at the 5-position of the ethyl benzoate precursor is a key step. A common starting material for this process is ethyl 2-aminobenzoate. The synthesis can proceed via a Sandmeyer-type reaction. For instance, ethyl 2-aminobenzoate can first be halogenated, for example, using N-bromosuccinimide to yield ethyl 5-bromo-2-aminobenzoate. google.com This intermediate can then undergo diazotization of the amino group, followed by a copper-catalyzed reaction to introduce the chloro substituent, ultimately forming a di-halogenated intermediate like ethyl 5-bromo-2-chlorobenzoate. google.com This intermediate is then primed for subsequent coupling reactions.

Quinoline Moiety: For the quinoline portion, a precursor such as a 6-haloquinoline (e.g., 6-bromoquinoline) is typically required for coupling reactions. The halogenation of quinoline itself can be challenging due to the complex reactivity of the heterocyclic and benzenoid rings. youtube.com However, specific methods have been developed for the regioselective halogenation of quinoline derivatives. youtube.com These halogenated quinolines serve as essential electrophilic partners in metal-catalyzed cross-coupling reactions.

Modern Synthetic Techniques in this compound Production

Modern organic synthesis increasingly relies on techniques that enhance reaction efficiency, reduce reaction times, and improve product yields.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields and product purity. In the context of synthesizing quinoline derivatives, microwave-assisted methods have been successfully employed for various reaction types, including ring formation and substitution reactions. ncert.nic.inmoravek.com For the synthesis of this compound, microwave heating could be particularly advantageous in the metal-catalyzed coupling step, promoting rapid and efficient bond formation between the two aromatic rings.

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Yield Improvement | Reference |

| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 hours | 10 minutes | Comparable Yield | alfa-chemistry.com |

| Skraup synthesis of 7-amino-8-methylquinoline | Several hours | 15-30 minutes | Not improved, but time reduced | ncert.nic.in |

The pivotal step in the synthesis of this compound is the formation of the C-C bond connecting the benzoate and quinoline rings. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this purpose. nih.gov This reaction involves a palladium catalyst to couple an organoboron compound with an organohalide. youtube.comyoutube.com

A plausible Suzuki coupling strategy for this synthesis would involve:

Reactant 1 (Organohalide): A 6-haloquinoline, such as 6-bromoquinoline.

Reactant 2 (Organoboron): An ethyl 5-chlorobenzoate derivative functionalized with a boronic acid or a boronic ester (e.g., a pinacol boronate ester) at the 2-position.

Catalyst: A palladium(0) complex, often generated in situ, such as Pd(PPh₃)₄ or formed from a precursor like Pd(OAc)₂ with a phosphine ligand. researchgate.net

Base: An aqueous base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required for the catalytic cycle. youtube.com

The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product. youtube.com The Suzuki reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for complex molecule synthesis. nih.govyoutube.com

Table of Typical Suzuki-Miyaura Reaction Components

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 6-Bromoquinoline | Electrophilic partner |

| Organoboron Reagent | Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Nucleophilic partner |

| Palladium Catalyst | Pd(dppf)Cl₂ | Facilitates C-C bond formation |

| Base | K₂CO₃ | Activates the organoboron reagent |

Purity Assessment and Isolation Techniques

Following the synthesis, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts. The purity of the final compound, this compound, is then rigorously assessed.

Isolation Techniques:

Extraction: Acid-base extraction can be a powerful method to separate the desired product from impurities with different acidic or basic properties. varsitytutors.com For example, washing the reaction mixture with a dilute acid could remove any basic impurities, while a wash with a dilute base could remove acidic byproducts.

Crystallization: This is a primary technique for purifying solid organic compounds. ncert.nic.in The process involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. masterorganicchemistry.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor. ncert.nic.invarsitytutors.com

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina). masterorganicchemistry.com The crude mixture is loaded onto a column, and a solvent (eluent) is passed through, carrying the different components at different rates, allowing for their separation and collection in pure fractions.

Purity Assessment:

Melting Point Determination: A pure crystalline solid typically has a sharp and well-defined melting point. ncert.nic.in Impurities tend to depress and broaden the melting range, so a narrow melting range is a good indicator of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate technique for determining the purity of a compound. moravek.com The sample is passed through a column, and components are separated based on their interactions with the stationary phase. uhplcs.com A detector measures the components as they elute, generating a chromatogram. The purity is often calculated as the area percentage of the main peak relative to the total area of all peaks. rsc.org The use of a photodiode array (PDA) detector can further enhance purity assessment by comparing UV spectra across a single peak to check for co-eluting impurities. sepscience.comchromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structure elucidation, high-resolution NMR (¹H and ¹³C) can also serve as an excellent method for assessing purity. The presence of unexpected signals can indicate impurities. Two-dimensional (2D) NMR techniques can be particularly useful for confirming the complex structure of quinoline derivatives. researchgate.net

Advanced Spectroscopic and Structural Characterization of Ethyl 5 Chloro 2 Quinolin 6 Yl Benzoate

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Ethyl 5-chloro-2-(quinolin-6-yl)benzoate, an FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational modes would include:

C=O Stretch: A strong absorption band, typically in the region of 1700-1750 cm⁻¹, arising from the ester carbonyl group.

C-O Stretch: Bands corresponding to the C-O stretching of the ester group, usually found in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ range, indicative of the quinoline (B57606) and benzoate (B1203000) aromatic rings.

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the chloro-substituent.

Without experimental data, a specific data table cannot be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. For this compound, the ¹H NMR spectrum would display distinct signals for the protons on the ethyl group, the chlorinated benzoate ring, and the quinoline ring system. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine atom, the ester group, and the nitrogen in the quinoline ring. Spin-spin coupling would lead to splitting of signals, revealing which protons are adjacent to one another.

A hypothetical data table based on expected chemical shift regions is presented below, but it must be emphasized that this is a theoretical representation in the absence of experimental data.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Ethyl -CH₃ | 1.2 - 1.5 | Triplet (t) | 6.0 - 8.0 |

| Ethyl -CH₂ | 4.2 - 4.5 | Quartet (q) | 6.0 - 8.0 |

| Aromatic Protons | 7.0 - 9.0 | Multiplets (m), Doublets (d) | 1.0 - 9.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, carbonyl).

Expected signals would include:

An ester carbonyl carbon signal around 165-175 ppm.

Multiple signals in the aromatic region (approximately 120-150 ppm) for the carbons of the quinoline and benzoate rings.

Signals for the ethyl group carbons, with the -CH₂- carbon appearing further downfield (around 60-70 ppm) than the -CH₃ carbon (around 10-20 ppm).

A specific data table cannot be provided without experimental results.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are used to further elucidate the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule identified in the ¹H NMR spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached, allowing for the unambiguous assignment of carbon signals based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary (non-protonated) carbons and for linking different molecular fragments.

No experimental 2D NMR data for this compound is available.

Solid-State NMR Applications (e.g., ¹⁵N CP/MAS NMR)

Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in the solid phase. For this compound, techniques like ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR could be employed. This would provide information about the nitrogen atom in the quinoline ring, its local environment, and potentially about intermolecular interactions in the crystal lattice. However, no solid-state NMR studies for this compound have been reported in the searched literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the exact mass of a molecule and studying its fragmentation patterns, which provides significant insights into its structure.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds that have the same nominal mass.

For this compound (C₁₈H₁₄ClNO₂), HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be identifiable through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in two distinct peaks separated by approximately 2 Da.

Table 1: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ (³⁵Cl) | 312.0786 | Data not available | N/A |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis would provide its retention time—the time it takes to pass through the chromatographic column—and its electron ionization (EI) mass spectrum.

The mass spectrum generated would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to elucidate its structure by identifying the stable fragments lost from the parent molecule. For instance, common fragments might include the loss of the ethoxy group (-OCH₂CH₃) or the cleavage of the bond between the benzoate and quinoline rings.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, providing information about their electronic structure and energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum shows absorbance as a function of wavelength.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands associated with the π→π* transitions of its aromatic systems—the chlorinated benzoate and the quinoline rings. The extended conjugation between these two ring systems would likely result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual chromophores. The solvent used for the analysis can also influence the position and intensity of these absorption bands.

Table 2: Expected UV-Vis Absorption Maxima for Aromatic Systems

| Chromophore System | Typical λmax Range (nm) | Transition Type |

|---|---|---|

| Phenyl Ring | 240 - 270 | π→π* |

| Quinoline Ring | 270 - 320 | π→π* |

Fluorescence spectroscopy is a type of emission spectroscopy that analyzes the light emitted by a substance after it has absorbed light. Many quinoline derivatives are known to be fluorescent due to their rigid, conjugated structures.

If this compound possesses fluorescent properties, studies would involve measuring its excitation and emission spectra. The excitation spectrum would resemble its absorption spectrum, while the emission spectrum would be a mirror image, shifted to a longer wavelength (Stokes shift). Key data from such studies would include the quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime (the average time the molecule spends in the excited state). These properties are highly sensitive to the molecular environment, including solvent polarity and pH.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and torsional angles.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. The data obtained would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state, including the dihedral angle between the planes of the benzoate and quinoline rings. This information is crucial for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which dictate the crystal packing.

Table 3: Key Parameters Obtained from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom. |

| Bond Lengths | Distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

Single-Crystal X-ray Diffraction Analysis

A discussion on the crystal system, space group, unit cell dimensions, and other crystallographic parameters is not possible without the experimental data. Data tables for these parameters cannot be generated.

Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

An analysis of the intermolecular forces, such as hydrogen bonds, halogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing, cannot be conducted without the solved crystal structure.

Further research or de novo crystallographic analysis of this compound would be required to generate the detailed information requested for this article.

Computational and Theoretical Investigations of Ethyl 5 Chloro 2 Quinolin 6 Yl Benzoate

Quantum Chemical Calculations (DFT and Ab Initio Methods)

No specific studies employing Density Functional Theory (DFT) or ab initio methods for Ethyl 5-chloro-2-(quinolin-6-yl)benzoate were found. While DFT is a common method for investigating the electronic structure and properties of quinoline (B57606) derivatives, research on this particular molecule is not available in the searched scientific literature. nih.govdergipark.org.tr

Geometry Optimization and Conformational Analysis

Specific data regarding the optimized geometry, bond lengths, bond angles, or conformational analysis of this compound are not available in the public domain based on the conducted searches. Such studies, often performed to identify the most stable conformers of a molecule, have been carried out for other related quinoline compounds but not for the specified molecule. mjcce.org.mknih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

Information on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap for this compound could not be located. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic properties, but specific calculations for this compound have not been published in the available resources. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. MEP analysis is used to identify the electrophilic and nucleophilic sites of a molecule by mapping the electrostatic potential onto the electron density surface. nih.govnih.gov While this is a standard computational analysis for novel compounds, it has not been reported for the title molecule.

Thermodynamic Properties Calculation

Calculated thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for this compound are not documented in the searched literature. These properties are typically calculated using computational methods to understand the stability and reactivity of a compound under various conditions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

While computational methods are frequently used to predict NMR chemical shifts to aid in structural elucidation, no such predicted data for this compound was found. uncw.eduacs.org Experimental and theoretical NMR studies have been conducted on other quinoline derivatives, but not for this specific compound. semanticscholar.org

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are fundamental to supramolecular chemistry, governing how molecules assemble in the solid state and interact in biological systems mdpi.com. These interactions, though weaker than covalent bonds, collectively dictate the crystal packing and physical properties of a material researchgate.netmdpi.com.

Intermolecular Hydrogen Bonding and Halogen Bonding Interactions

The structure of this compound contains several potential sites for non-covalent interactions. The nitrogen atom of the quinoline ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. Consequently, weak C-H···N and C-H···O hydrogen bonds are expected to play a significant role in stabilizing its crystal structure, a feature commonly observed in other quinoline derivatives nih.govresearchgate.net.

Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding. The chlorine atom can possess an electropositive region known as a σ-hole, allowing it to act as an electrophile and interact with nucleophilic sites on adjacent molecules. This type of interaction has been shown to be a significant structure-directing force in the crystal packing of other chloro-quinoline compounds.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

Accompanying 2D fingerprint plots provide a quantitative summary of these interactions by plotting the distance from the surface to the nearest atom inside (di) versus the distance to the nearest atom outside (de). This allows for the deconvolution of the surface into contributions from different types of atomic contacts. While specific data for this compound is not available, analysis of a structurally related compound containing a chloro-substituted aromatic ring and an ethyl ester provides a representative example of the expected contributions from various interactions researchgate.net.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 44.5 |

| C···H/H···C | 18.5 |

| O···H/H···O | 15.6 |

| Cl···H/H···Cl | 10.6 |

| C···C | 2.8 |

Tautomerism and Isomerism Studies (e.g., Azo-Hydrazone Tautomerism, Z,E-Isomerism)

Azo-Hydrazone Tautomerism

Azo-hydrazone tautomerism is a specific form of tautomerism that occurs in molecules containing an azo group (-N=N-) adjacent to a carbon atom bearing a hydrogen atom, which is itself attached to an electron-withdrawing group. This compound does not possess an azo functional group in its structure. Therefore, azo-hydrazone tautomerism is not a relevant isomeric form for this particular compound.

Prediction of Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, particularly those with donor and acceptor groups, are of great interest for applications in nonlinear optics (NLO). Quinoline and its derivatives are recognized as promising scaffolds for NLO materials due to their electron-withdrawing nature and extensive conjugation, which can facilitate intramolecular charge transfer (ICT) upon excitation mdpi.commdpi.com.

The NLO properties of a molecule are typically predicted using quantum chemical calculations based on DFT. Key parameters that quantify the NLO response include the molecular polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). A large value for β is particularly desirable for second-order NLO applications like second-harmonic generation. A strong NLO response is often associated with a small highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap, as this facilitates electron delocalization and polarization acs.org. Computational studies on quinoline-carbazole compounds have validated the use of DFT methods like B3LYP/6-311G(d,p) for predicting NLO properties by showing good agreement between calculated and experimental values mdpi.com. A theoretical investigation of this compound would involve calculating these parameters to assess its potential as an NLO material.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | A smaller gap often correlates with higher polarizability and NLO activity. |

| Average Polarizability | ⟨α⟩ | Measures the linear response of the molecule to an electric field. |

| First Hyperpolarizability | βtot | Measures the second-order NLO response. |

In silico ADME Prediction and Pharmacokinetic Modeling (Theoretical)

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to de-risk clinical progression and reduce attrition rates. nih.govmdpi.com For novel chemical entities such as this compound, in silico computational tools provide a rapid and cost-effective methodology to predict pharmacokinetic behavior before extensive experimental studies are undertaken. nih.govresearchgate.net This section details the theoretical ADME profile of this compound, derived from computational models and predictive algorithms based on its chemical structure. It is important to note that the following data are predictive and have not been experimentally validated.

A foundational step in ADME prediction is the analysis of physicochemical properties that govern a molecule's ability to be a successful oral drug candidate. These are often evaluated against established guidelines such as Lipinski's Rule of Five. The predicted properties for this compound are summarized below.

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight ( g/mol ) | 325.77 | Yes (< 500) |

| LogP (Octanol/Water Partition Coefficient) | 4.2 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | 4 | Yes (< 10) |

| Molar Refractivity | 89.34 | N/A |

| Topological Polar Surface Area (TPSA) (Ų) | 55.7 | Yes (< 140) |

The data suggest that this compound exhibits a favorable drug-like profile, complying with all parameters of Lipinski's Rule of Five. Its moderate lipophilicity (LogP) and low topological polar surface area (TPSA) indicate a good potential for oral bioavailability.

The absorption of a drug following oral administration is a key determinant of its efficacy. Computational models predict the following absorption characteristics for this compound.

Interactive Data Table: Predicted Absorption Parameters

| Parameter | Predicted Outcome | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | The compound is not predicted to be a substrate for P-glycoprotein, reducing the likelihood of efflux from cells. |

These predictions suggest that this compound is likely to have good oral absorption.

Following absorption, a drug is distributed throughout the body. Key parameters for distribution include plasma protein binding and the ability to cross the blood-brain barrier.

Interactive Data Table: Predicted Distribution Characteristics

| Parameter | Predicted Value/Outcome | Implication |

| Plasma Protein Binding | > 90% | High binding to plasma proteins may limit the free fraction of the drug available for therapeutic action. |

| Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross the blood-brain barrier to a significant extent, which may be desirable to avoid central nervous system side effects. |

| Volume of Distribution (VDss) | Moderate to High | Suggests distribution into tissues beyond the plasma volume. |

The metabolic fate of a drug is crucial for its duration of action and the formation of potentially active or toxic metabolites. Cytochrome P450 (CYP) enzymes are major contributors to drug metabolism.

Interactive Data Table: Predicted Metabolic Profile

| Parameter | Predicted Outcome | Significance |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of drugs cleared by CYP1A2. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2C9. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of drugs cleared by CYP2C19. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP3A4. |

| CYP1A2 Substrate | No | Not a primary substrate for metabolism by CYP1A2. |

| CYP2C9 Substrate | Yes | Likely to be metabolized by CYP2C9. |

| CYP2D6 Substrate | No | Not a primary substrate for metabolism by CYP2D6. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4. |

The in silico analysis indicates that this compound is likely to be a substrate for and an inhibitor of several key CYP450 enzymes, suggesting a potential for drug-drug interactions.

The route and rate of excretion determine the half-life of a drug.

Interactive Data Table: Predicted Excretion Parameters

| Parameter | Predicted Value | Interpretation |

| Total Clearance | Low to Moderate | Suggests a moderate to long half-life. |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be actively secreted by renal tubules via OCT2. |

Based on the integrated ADME predictions, a preliminary pharmacokinetic model can be constructed. The high absorption and moderate clearance suggest that this compound would likely exhibit good oral bioavailability and a reasonable duration of action. The volume of distribution indicates that the compound will distribute into various tissues. The primary route of elimination is predicted to be hepatic metabolism.

It is imperative to reiterate that these are theoretical predictions. Experimental validation through in vitro and in vivo studies is essential to confirm these computational findings and to fully characterize the pharmacokinetic profile of this compound.

Structure Activity Relationship Sar Studies of Ethyl 5 Chloro 2 Quinolin 6 Yl Benzoate Derivatives

Design Principles for Modulating Biological Activity

The design of biologically active quinoline (B57606) derivatives is guided by several core principles that aim to optimize a compound's interaction with its target, typically a protein or nucleic acid. Key among these is the modulation of physicochemical properties such as lipophilicity, electronic effects, and molecular shape. For quinoline-based compounds, achieving a balance in these properties is crucial for activity.

Electronic properties, dictated by the electron-donating or electron-withdrawing nature of substituents, are also a fundamental design principle. These properties influence the molecule's ability to form hydrogen bonds, engage in electrostatic interactions, and maintain the appropriate electron density for target binding. The strategic placement of functional groups that can act as hydrogen bond donors or acceptors is a common strategy to enhance binding affinity and selectivity.

Impact of Substituent Variation on the Quinoline Moiety

The quinoline core of ethyl 5-chloro-2-(quinolin-6-yl)benzoate offers multiple positions for substitution, and modifications at these sites can have a profound impact on biological activity. Research on a wide array of quinoline derivatives has established clear SAR trends.

The position of substituents is critical. For instance, in some series of anticancer agents, substitutions at the C-2 and C-3 positions have been found to be more effective than those at C-4 and C-8 nih.gov. The introduction of a halogen, such as fluorine, at the C-6 position is associated with significantly enhanced antibacterial activity slideshare.net. Similarly, an amino group at the C-5 position can also confer potent activity slideshare.net. Conversely, introducing substituents at the C-2 position can sometimes lead to a reduction in activity, highlighting the sensitivity of this position to steric hindrance slideshare.net.

The nature of the substituent is equally important. Electron-donating groups, such as a methoxy (-OCH₃) group, can enhance the activity of certain compounds nih.gov. For example, in one study, quinoline derivatives with a methoxy group at position 6 showed increased antibacterial inhibition compared to those with a methyl group or no substitution nih.gov. In other cases, hydroxyl (-OH) or methoxy groups at the C-7 position have been shown to improve antitumor activity nih.gov. The presence of a bromine atom has also been noted as an essential moiety for improving the activity of certain quinoline-based agents nih.gov.

These findings suggest that for derivatives of this compound, further substitution on the quinoline ring could be a fruitful strategy for optimization.

| Position | Substituent Type | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| C-2 | General Substituents | Often reduces activity | slideshare.net |

| C-5 | Amino (-NH₂) | Confers potent antibacterial activity | slideshare.net |

| C-6 | Fluorine (-F) | Significantly enhances antibacterial activity | slideshare.net |

| C-6 | Methoxy (-OCH₃) | Can increase antibacterial inhibition | nih.gov |

| C-7 | Hydroxyl (-OH), Methoxy (-OCH₃) | Can improve antitumor activity | nih.gov |

| C-6 | Bromine (-Br) | Can be essential for activity improvement | nih.gov |

Role of Functional Groups on the Benzoate (B1203000) Moiety

The benzoate portion of the molecule, specifically the ethyl ester and the chloro-substituent, plays a crucial role in defining the compound's biological profile.

The electronic nature of substituents on the phenyl ring also heavily influences activity. Structure-activity relationship studies on quinazoline derivatives, a closely related scaffold, showed that para-substitution of the phenyl moiety with electron-withdrawing groups (EWGs) like -Cl, -Br, and -F led to higher inhibitory activity compared to electron-donating groups (EDGs) like -CH₃ and -OCH₃ mdpi.com. This indicates that the 5-chloro substituent on the benzoate ring of the title compound likely has a favorable electron-withdrawing effect that enhances biological activity. Conversely, the introduction of large or bulky substituents on the phenyl ring has been shown to have an unfavorable influence on potency, likely due to steric clashes within the target's binding site mdpi.com.

Conformational and Stereochemical Effects on Biological Activity

The three-dimensional arrangement of a molecule is paramount for its interaction with a biological target. For 2-phenylquinoline derivatives, the relative orientation of the quinoline and benzoate rings is a key determinant of biological activity. This orientation is defined by the torsion angle between the two aromatic systems. Molecular mechanics calculations on related phenyl-substituted heterocyclic systems have shown that there are distinct low-energy conformations psu.edu. The preferred conformation places the phenyl ring in a pseudo-equatorial position relative to the heterocyclic ring, minimizing steric hindrance and optimizing potential binding interactions psu.edu. For the molecule to act as a DNA intercalator, a high degree of planarity between the ring systems is often required nih.gov.

While this compound is not chiral, the introduction of chiral centers through derivatization would necessitate an evaluation of stereochemical effects. Studies on other complex quinoline derivatives, such as the anti-tuberculosis drug Bedaquiline, have demonstrated that different diastereoisomers can have vastly different biological activities. For instance, the R/S- and S/S-isomers of a Bedaquiline analog exhibited significantly different minimum inhibitory concentrations (MICs) against Mycobacterium phlei, highlighting the critical importance of absolute configuration at stereogenic centers for potent activity nih.gov. This underscores the need for stereocontrolled synthesis and chiral resolution when developing derivatives that possess stereocenters.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For quinoline derivatives, both 2D and 3D-QSAR models have been successfully developed to predict activity and guide the design of new analogues nih.govnih.govmdpi.com.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. These models calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around a set of aligned molecules. The resulting contour maps provide a visual representation of the SAR, indicating regions where modifications would be beneficial or detrimental to activity mdpi.com. For example, a CoMSIA model for tetrahydroquinoline derivatives identified regions where bulky groups, electropositive groups, and hydrogen bond donors would increase inhibitory activity against a specific target mdpi.com.

Successful QSAR models for quinoline derivatives often exhibit strong statistical validity, with high cross-validated correlation coefficients (q²) and predictive correlation coefficients (R²pred) typically above 0.5 and 0.6, respectively mdpi.com. These models serve as powerful predictive tools, allowing for the virtual screening of novel derivatives and prioritizing the synthesis of compounds with the highest predicted potency frontiersin.org.

| Model | q² (Cross-validated r²) | R² (Non-cross-validated r²) | R²pred (External Prediction) | Field Contributions | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.778 | 0.957 | 0.709 | Steric (55.4%), Electrostatic (44.6%) | mdpi.com |

| CoMSIA | 0.764 | 0.966 | 0.713 | Steric (10.1%), Electrostatic (31.5%), Hydrophobic (40.7%), H-bond Donor (17.7%) | mdpi.com |

Pharmacophore Mapping and Ligand Design

Pharmacophore mapping is another essential computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model for a series of quinoline derivatives typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (RA) nih.gov.

For instance, a pharmacophore model developed for quinoline derivatives acting as VEGFR-2 inhibitors consisted of five features: two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADRR) . The quinoline ring itself often serves as a key aromatic feature. In the case of this compound, a hypothetical pharmacophore model would likely include:

The quinoline and benzoate rings as two distinct aromatic features (RA).

The carbonyl oxygen of the ethyl ester as a hydrogen bond acceptor (HBA).

The nitrogen atom of the quinoline ring as a potential HBA or feature defining the electrostatic potential.

The chloro-substituted ring as a hydrophobic or aromatic feature.

Once a statistically validated pharmacophore model is generated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the required features in the correct spatial orientation. This process, known as pharmacophore-based virtual screening, allows for the rapid identification of new and structurally diverse lead compounds, accelerating the drug discovery process.

Mechanistic Insights into Biological Interactions of Ethyl 5 Chloro 2 Quinolin 6 Yl Benzoate

Mechanistic Models of Action

Further research is required to elucidate the specific biological activities and molecular mechanisms of Ethyl 5-chloro-2-(quinolin-6-yl)benzoate. Without such studies, any attempt to detail its mechanistic insights would be speculative.

Q & A

Q. What are the critical steps in synthesizing Ethyl 5-chloro-2-(quinolin-6-yl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

- Chlorination : Introducing the chlorine substituent at position 5 of the benzene ring via electrophilic substitution, requiring precise temperature control (0–5°C) to minimize side reactions .

- Quinoline coupling : A Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reaction to attach the quinolin-6-yl group, often using palladium catalysts (e.g., Pd(PPh₃)₄) and ligands like XPhos. Anhydrous conditions and degassed solvents (e.g., THF or DMF) are critical for high yields .

- Esterification : Final esterification with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Confirm regiochemistry of substitutions. The quinoline proton at position 6 appears as a doublet (δ 8.5–9.0 ppm), while the ester carbonyl resonates near δ 165–170 ppm in ¹³C NMR .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 341.0521 for C₁₉H₁₅ClNO₂) .

- X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects of the quinoline moiety. SHELX programs are widely used for refinement .

Q. How do the electron-withdrawing groups (chloro, quinoline) influence the compound’s reactivity?

The chlorine atom and quinoline ring act as electron-withdrawing groups, directing electrophilic attacks to the para position of the benzoate. This enhances stability in nucleophilic substitution reactions but reduces solubility in polar solvents, necessitating DMSO or DMF for kinetic studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in cytotoxicity data for halogenated benzoates?

Discrepancies in cytotoxicity (e.g., Hep-2 vs. HeLa cell lines) may arise from:

- Cell line variability : Use isogenic cell lines to control for genetic background .

- Metabolic interference : Conduct LC-MS/MS to quantify intracellular metabolite levels, as ethyl esters are prone to hydrolysis in vivo .

- Dose-response normalization : Apply Hill equation modeling to account for non-linear effects at low concentrations .

Q. How can computational methods predict the binding affinity of this compound to bacterial enzymes?

- Molecular docking (AutoDock Vina) : Simulate interactions with targets like dihydrofolate reductase (DHFR). The quinoline moiety often forms π-π stacking with Phe residues, while the ester group hydrogen-bonds to catalytic sites .

- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100-ns trajectories. RMSD values >2.5 Å suggest poor binding .

Q. What mechanistic insights explain the compound’s selectivity in electrophilic aromatic substitution (EAS)?

- DFT calculations (Gaussian 16) : Compare activation energies for EAS at different positions. The chloro group lowers the energy barrier for meta-substitution on the quinoline ring by 8–12 kcal/mol versus ortho .

- Kinetic isotope effects : Deuterated analogs reveal if proton transfer is rate-limiting. A kₕ/k_D > 2 indicates a concerted mechanism .

Methodological Considerations

- Control experiments : Include deuterated solvents (e.g., DMSO-d₆) in NMR to confirm absence of solvent adducts .

- Statistical validation : Use ANOVA with post-hoc Tukey tests for cytotoxicity assays to ensure significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.